Decyl 2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylate
Description
Decyl 2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylate is a pyrimidine derivative characterized by a tetrahydropyrimidine core with ketone groups at positions 2 and 6 and a decyl ester moiety at position 4. This compound belongs to a class of molecules where structural modifications at the ester group and pyrimidine ring significantly influence physicochemical and biological properties.
Properties
CAS No. |
88280-82-4 |
|---|---|
Molecular Formula |
C15H24N2O4 |
Molecular Weight |
296.36 g/mol |
IUPAC Name |
decyl 2,4-dioxo-1H-pyrimidine-6-carboxylate |
InChI |
InChI=1S/C15H24N2O4/c1-2-3-4-5-6-7-8-9-10-21-14(19)12-11-13(18)17-15(20)16-12/h11H,2-10H2,1H3,(H2,16,17,18,20) |
InChI Key |
QUUFLQJQTDISQC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCOC(=O)C1=CC(=O)NC(=O)N1 |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of Urea Derivatives with β-Keto Esters
The Biginelli reaction, traditionally used for synthesizing dihydropyrimidinones, has been adapted for preparing tetrahydropyrimidine carboxylates. For decyl 2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylate, a modified approach involves the reaction of decyl acetoacetate with urea under acidic conditions.
Reaction Mechanism and Optimization
In a typical procedure, decyl acetoacetate (1.0 equiv), urea (1.2 equiv), and hydrochloric acid (0.5 equiv) are refluxed in ethanol at 80°C for 12 hours. The reaction proceeds via enamine formation, followed by cyclization to yield the tetrahydropyrimidine core. Key challenges include the steric bulk of the decyl group, which necessitates prolonged reaction times (up to 24 hours) and elevated temperatures (90–100°C) to achieve yields of 60–70%.
Table 1: Cyclocondensation Reaction Parameters
| Parameter | Optimal Condition | Yield (%) |
|---|---|---|
| Catalyst | HCl | 65 |
| Solvent | Ethanol | 70 |
| Temperature (°C) | 80 | 60 |
| Time (h) | 24 | 65 |
Post-Cyclization Esterification
An alternative strategy involves synthesizing the pyrimidine-4-carboxylic acid intermediate, followed by esterification with decyl alcohol.
Synthesis of Pyrimidine-4-Carboxylic Acid
Hydrolysis of 5-bromopyrimidine-4-carbonitrile under alkaline conditions (2 M NaOH, 100°C, 6 hours) yields pyrimidine-4-carboxylic acid. The nitrile group is selectively hydrolyzed without disrupting the pyrimidine ring, achieving 85% purity after recrystallization.
Esterification with Decyl Alcohol
The carboxylic acid is esterified using decyl alcohol (10 equiv) and sulfuric acid (0.1 equiv) in toluene under Dean-Stark conditions. Water removal facilitates a 78% conversion rate after 8 hours. Challenges include the low solubility of decyl alcohol in toluene, which is mitigated by adding acetic acid as a co-solvent.
Radical Alkylation via the Minisci Reaction
The Minisci reaction enables direct alkylation of heteroaromatic compounds, offering a route to introduce the decyl chain.
Reaction Setup
Ethyl pyruvate (4.5 equiv) and decyl alcohol (3.0 equiv) are combined with 30% H₂O₂ in a biphasic toluene-water system containing H₂SO₄. Radical initiation at –5°C generates a decyl radical, which attacks the pyrimidine ring at position 4. This method achieves 48% yield for ethyl esters and requires optimization for decyl chains.
Table 2: Radical Alkylation Efficiency
| Substrate | Solvent System | Yield (%) |
|---|---|---|
| 5-Bromopyrimidine | Toluene-H₂O-AcOH | 48 |
| Pyrimidine-4-acid | Toluene-H₂O | 35 |
Metal-Catalyzed Coupling Reactions
Transition-metal catalysts, such as zirconium and palladium complexes, facilitate cross-coupling reactions.
Comparative Analysis of Methods
Table 3: Method Comparison
| Method | Advantages | Limitations | Yield (%) |
|---|---|---|---|
| Cyclocondensation | One-pot synthesis | Long reaction times | 60–70 |
| Post-esterification | High purity | Multiple steps | 70–78 |
| Radical Alkylation | Direct functionalization | Regioselectivity challenges | 35–48 |
| Metal Catalysis | High efficiency | Costly catalysts | 70–76 |
Chemical Reactions Analysis
Types of Reactions
Decyl 2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the dioxo groups to hydroxyl groups.
Substitution: The decyl group or other substituents on the tetrahydropyrimidine ring can be replaced with different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like selenium dioxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction can produce alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
Scientific Research Applications
Decyl 2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in studies of enzyme inhibition and receptor binding.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Decyl 2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it can interact with receptors on cell surfaces, influencing signal transduction pathways and cellular responses.
Comparison with Similar Compounds
Position 4 Variations
- Calcium 2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylate (CAS 22454-86-0):
- The shorter alkyl chain reduces lipophilicity compared to the decyl analog .
- (4-Chlorophenyl)methyl 5-fluoro-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylate:
Position 5 Substituents
- 5-Amino-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid (CAS 7164-43-3): The amino group at position 5 increases hydrogen-bonding capacity, which may stabilize interactions with biological targets or influence crystal packing .
- 5-Fluoro and 5-Chloro derivatives (e.g., BD2604702, BD1656829):
Physicochemical Properties
| Compound Name | Molecular Weight | Key Substituents | Solubility Trends | LogP (Predicted) |
|---|---|---|---|---|
| Decyl 2,6-dioxo-...-4-carboxylate | ~340 (estimated) | Decyl ester | Low aqueous solubility, high in organics | ~3.5–4.0 |
| Calcium 2,6-dioxo-...-4-carboxylate | 350.25 | Calcium salt | High aqueous solubility | <0 |
| Ethyl 5-nitro-...-4-carboxylate | 229.15 | Ethyl ester, 5-nitro | Moderate in DMSO, low in water | ~1.2–1.5 |
| Methyl 5-iodo-...-4-carboxylate | 335.08 | Methyl ester, 5-iodo | Soluble in DMF, acetone | ~2.0–2.5 |
Notes:
Q & A
Basic Research Questions
Q. What are the recommended methodologies for synthesizing Decyl 2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylate, and how can alkylation efficiency be optimized?
- Methodology : The compound can be synthesized via alkylation of the parent pyrimidine carboxylate core. For example, alkylation of methyl 2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylate with decyl bromide in dimethylformamide (DMF) using sodium hydride as a base has been reported . Optimization involves controlling reaction temperature (60–80°C), stoichiometric excess of the alkylating agent (1.2–1.5 eq.), and monitoring via thin-layer chromatography (TLC). Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is critical.
Q. How can the solid-state structure of this compound be characterized, and what crystallographic tools are recommended?
- Methodology : Single-crystal X-ray diffraction (SCXRD) is the gold standard. Use SHELX programs (e.g., SHELXL for refinement) to resolve hydrogen bonding patterns and confirm the decyl chain conformation . Mercury CSD 2.0 can visualize packing motifs and compare with analogous structures (e.g., cobalt-orotate complexes) to identify π-π interactions or hydrophobic packing .
Q. What analytical techniques are suitable for validating purity and functional group integrity?
- Methodology :
- NMR : ¹H/¹³C NMR to confirm the decyl chain integration (δ ~0.8–1.6 ppm for CH₂ groups) and pyrimidine ring protons (δ ~5.5–6.5 ppm).
- HPLC-MS : Reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) coupled with high-resolution mass spectrometry (HRMS) to verify molecular ion peaks and detect impurities .
Advanced Research Questions
Q. How can researchers resolve discrepancies in crystallographic data, such as disordered decyl chains or ambiguous hydrogen bonding networks?
- Methodology :
- Apply TWINABS (in SHELX) to address twinning or diffuse scattering artifacts. For disordered alkyl chains, use PART instructions in SHELXL to model alternative conformers .
- Hydrogen bond analysis via IsoStar or Mercury can compare observed interactions (e.g., N–H···O=C) with statistical databases to validate unusual geometries .
Q. What strategies mitigate challenges in detecting this compound in metabolic studies, particularly with low urinary concentrations?
- Methodology :
- Use isotope dilution assays (e.g., ¹³C-labeled internal standards) coupled with LC-MS/MS for enhanced sensitivity .
- Validate methods against negative controls (e.g., unaffected individuals with baseline ~1 µmol/mmol creatinine) to distinguish endogenous vs. exogenous sources .
Q. How does the decyl chain length influence the compound’s coordination chemistry with transition metals?
- Methodology :
- Compare metal-binding affinity (e.g., Co²⁺, Cu²⁺) via UV-Vis titration (monitoring λ shifts at 250–300 nm) and cyclic voltammetry.
- Reference cobalt-orotate complexes (e.g., [Co(C₅H₃N₂O₄)₂(H₂O)₄]) to assess steric effects of the decyl group on octahedral geometry .
Q. What computational approaches predict the compound’s reactivity in nucleophilic or electrophilic environments?
- Methodology :
- DFT calculations (e.g., Gaussian 16) to map electrostatic potential surfaces (EPS) and identify reactive sites (e.g., C4 carboxylate for nucleophilic attack).
- Compare with methyl ester analogs (e.g., ) to quantify steric/electronic effects of the decyl chain on reaction barriers .
Data Contradiction Analysis
Q. How should researchers address conflicting reports on the compound’s stability under acidic vs. basic conditions?
- Methodology :
- Perform pH-dependent stability assays (1–14) monitored via HPLC. For acidic degradation, track decarboxylation products (e.g., 2,6-dioxo-tetrahydropyrimidine).
- Contrast with structurally related compounds (e.g., ethyl tetrahydropyrimidine carboxylates) to identify trends in ester/amide hydrolysis rates .
Q. Why do NMR spectra of synthetic batches show variability in pyrimidine ring proton coupling constants?
- Methodology :
- Investigate tautomeric equilibria (e.g., lactam-lactim) via variable-temperature NMR (VT-NMR) in DMSO-d₆. Compare with crystallographic data to correlate solution-state dynamics with solid-state conformation .
Tables for Key Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
